ethyl 5-(2-oxo-2H-chromene-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a chromene, a pyrazole, a pyridine, and two carboxylate groups. Chromenes are a class of organic compounds with a fused benzene and dihydrofuran ring. Pyrazoles and pyridines are both types of nitrogen-containing heterocycles .
Scientific Research Applications
Synthesis and Characterization
- Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate is used in selective cyclocondensation reactions with 1,3-dicarbonyl compounds to produce ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which are key intermediates in synthesizing various heterocyclic compounds (Lebedˈ et al., 2012).
- A novel synthesis approach for ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives and activated carbonyl groups in refluxing acetic acid demonstrates the compound's role in producing new N-fused heterocycle products (Ghaedi et al., 2015).
Fluorescence and Photophysical Properties
- The synthesis of 4-hydroxy pyrazolo[1,5-a]pyridine derivatives, involving the reaction of ethyl pyrazole-5-carboxylate with α, β-unsaturated ester, leads to compounds with strong fluorescence in solutions, indicating potential applications in materials science and fluorescence-based detection methods (Yan et al., 2018).
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. It is synthesized from the reaction of ethyl 2-oxo-2h-chromene-3-carboxylate with hydrazine hydrate . The resulting compound could potentially interact with its targets through a variety of mechanisms, depending on the specific nature of the target and the environment in which the interaction occurs.
Biochemical Pathways
For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Analysis
Biochemical Properties
Coumarins, the family of compounds to which it belongs, are known to interact with various enzymes, proteins, and other biomolecules . They are involved in the actions of plant growth hormones and growth regulators, the control of respiration, photosynthesis, as well as defense against infection . They also act as antioxidants, enzyme inhibitors and precursors of toxic substances .
Cellular Effects
Coumarins and their derivatives are known to have important effects in plant biochemistry and physiology . They are also used in the fields of biology, medicine, and polymer science .
Molecular Mechanism
Coumarins are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Coumarins are known to interact with various enzymes and cofactors .
Properties
IUPAC Name |
ethyl 5-[(2-oxochromene-3-carbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O5/c1-2-27-19(25)15-11-21-23-8-7-13(10-16(15)23)22-18(24)14-9-12-5-3-4-6-17(12)28-20(14)26/h3-11H,2H2,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCLTNRNMXVUTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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